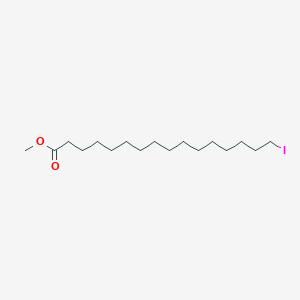

Methyl 16-iodohexadecanoate

Description

Structure

2D Structure

Properties

CAS No. |

106689-05-8 |

|---|---|

Molecular Formula |

C17H33IO2 |

Molecular Weight |

396.3 g/mol |

IUPAC Name |

methyl 16-iodohexadecanoate |

InChI |

InChI=1S/C17H33IO2/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h2-16H2,1H3 |

InChI Key |

FOHXUGJFBSGTCP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCI |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 16 Iodohexadecanoate

Direct Iodination Approaches

Direct iodination methods offer a straightforward pathway to Methyl 16-iodohexadecanoate from hydroxylated precursors. These approaches typically involve the activation of the terminal hydroxyl group followed by nucleophilic substitution with an iodide ion.

Synthesis from Hydroxyhexadecanoic Acid Precursors

One common strategy involves the conversion of a terminal hydroxyl group into a good leaving group, which is then displaced by iodide. A prevalent method for this transformation is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂). In this reaction, triphenylphosphine and iodine react to form an intermediate phosphonium (B103445) salt. The hydroxyl group of the precursor, Methyl 16-hydroxyhexadecanoate, then attacks the phosphonium species, leading to the formation of an alkoxyphosphonium salt. Subsequent backside attack by an iodide ion results in the desired this compound with inversion of configuration. While the general mechanism is well-established, specific yield data for the direct conversion of Methyl 16-hydroxyhexadecanoate using this method requires further investigation.

Utilizing N-Iodosuccinimide (NIS) and Triphenylphosphine (PPh₃) Protocols

A reliable method for the synthesis of this compound involves the use of N-Iodosuccinimide (NIS) in conjunction with triphenylphosphine (PPh₃). This protocol provides a mild and efficient means of converting the primary alcohol of Methyl 16-hydroxyhexadecanoate into the corresponding iodide.

In a typical procedure, Methyl 16-hydroxyhexadecanoate is treated with triphenylphosphine and N-Iodosuccinimide in an appropriate solvent, such as dichloromethane (B109758). The reaction proceeds at room temperature, and after purification, yields of up to 98% have been reported. ub.educhemrxiv.org

Table 1: Synthesis of this compound using NIS and PPh₃

| Precursor | Reagents | Solvent | Temperature | Yield | Reference |

|---|

Halogen Exchange Reactions

Halogen exchange, particularly the Finkelstein reaction, represents another important route for the synthesis of this compound. This method involves the conversion of a more readily available alkyl halide, such as a bromide, into an iodide.

Conversion from Brominated Hexadecanoate (B85987) Analogs (e.g., Methyl 16-bromo-hexadecanoate)

The Finkelstein reaction is a classic SN2 reaction that involves treating an alkyl halide with an excess of an alkali metal iodide. wikipedia.org In the context of this compound synthesis, the precursor, Methyl 16-bromohexadecanoate, is reacted with sodium iodide (NaI) in a suitable solvent. adelaide.edu.au

The choice of solvent is crucial for driving the reaction to completion. Acetone (B3395972) is a commonly used solvent because sodium iodide is soluble in it, while the resulting sodium bromide is not. wikipedia.orgic.ac.uk This precipitation of the bromide salt according to Le Châtelier's principle, shifts the equilibrium towards the formation of the desired iodoalkane. ic.ac.uk This method has been successfully employed to produce this compound in good yields after recrystallization. adelaide.edu.au

Table 2: Halogen Exchange for this compound Synthesis

| Precursor | Reagent | Solvent | Product | Yield | Reference |

|---|

Reaction Condition Optimization and Yield Enhancement in Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. The choice of solvent system, in particular, plays a pivotal role in the outcome of both direct iodination and halogen exchange reactions.

Solvent Systems and Their Influence on Reaction Outcomes

For direct iodination methods like the Appel reaction or the NIS/PPh₃ protocol, aprotic solvents such as dichloromethane are often employed to facilitate the reaction and dissolve the reagents. ub.eduias.ac.in The polarity and solvating properties of the solvent can influence the stability of intermediates and the rate of the reaction.

In the case of the Finkelstein reaction, the differential solubility of the alkali metal halides is the primary driving force. wikipedia.orgiitk.ac.in Acetone is the traditional solvent of choice due to the high solubility of sodium iodide and poor solubility of sodium chloride and bromide. wikipedia.orgic.ac.uk However, other polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can also be used, particularly for less reactive halides. iitk.ac.inresearchgate.net The selection of the solvent can impact the reaction rate and the ease of product isolation. For instance, while DMF and DMSO can enhance reactivity, their higher boiling points may complicate purification compared to the more volatile acetone. The optimization of the solvent system is therefore a critical step in maximizing the yield and purity of this compound.

Temperature and Reaction Time Parameters for Optimal Synthesis

The optimal synthesis of this compound, or related iodo-fatty acid derivatives, is highly dependent on the chosen synthetic route and reaction conditions. Research into the synthesis of the parent compound, 16-iodohexadecanoic acid, and its analogues provides critical insights into the temperature and time parameters necessary for achieving high yields. The primary method for introducing the iodine atom at the terminal position is typically a Finkelstein-type reaction, where a more reactive halide, such as bromide, is displaced by iodide.

One established method involves the conversion of 16-bromohexadecanoic acid to 16-iodohexadecanoic acid by treatment with sodium iodide in an acetone solvent. lookchem.com This reaction requires a prolonged period of heating to drive the equilibrium towards the desired iodo-alkane. lookchem.com Another approach utilizes the reaction of 15-hexadecanolide (B14166282) with hydrogen iodide in a mixture of water and acetic acid at an elevated temperature. lookchem.com

For the synthesis of a structurally similar compound, 3-methyl-16-iodo-[carboxyl-¹⁴C]hexadecanoic acid, an iodination reaction was monitored and found to be complete after four hours. Following the formation of the iodo-acid, a standard esterification step with methanol (B129727) would be required to yield the final methyl ester product. This esterification can be achieved under various conditions, often at room temperature or with gentle heating. mdpi.com

The following table summarizes the reaction parameters found in the synthesis of 16-iodohexadecanoic acid, which is the immediate precursor to this compound.

Chromatographic and Recrystallization Purification Strategies

The purification of this compound is a critical step to ensure a high degree of purity for subsequent applications. The primary methods employed are chromatographic techniques, with recrystallization serving as a potential final polishing step for solid compounds.

Chromatographic Methods:

Silica (B1680970) gel chromatography is a fundamental technique used for the purification of iodo-fatty acid derivatives. In the synthesis of a related compound, purification was achieved using both thin-layer chromatography (TLC) on silica gel for monitoring and final purification, as well as silica column chromatography for larger scale separation. The choice of eluent is crucial for effective separation; a mixture of chloroform (B151607) and methanol (95:5) has been successfully used as a mobile phase for TLC purification. For column chromatography, a less polar solvent system such as toluene (B28343) has been utilized to isolate intermediates.

For high-purity isolation of fatty acid methyl esters (FAMEs), preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and robust method. nih.gov This technique separates compounds based on their hydrophobicity. An RP-C18 column is commonly used, and separation is achieved using a gradient elution with solvents like acetonitrile (B52724) and chloroform or dichloromethane. nih.gov RP-HPLC can yield FAMEs with greater than 95% purity and has the advantage of separating molecules based on both chain length and degree of unsaturation. nih.gov

The table below outlines key parameters for the chromatographic purification of related fatty acid methyl esters.

Recrystallization:

Recrystallization is a standard technique for the purification of solid organic compounds. While specific recrystallization conditions for this compound are not detailed in the provided literature, the melting point of the related 3-methyl-16-iodo-[carboxyl-¹⁴C]hexadecanoic acid is reported as 49-50°C, indicating it is a solid at room temperature. It is plausible that this compound is also a solid or a low-melting solid. If so, recrystallization from a suitable solvent system, determined experimentally, could be an effective final step to remove minor impurities and obtain a highly crystalline product.

Methyl 16 Iodohexadecanoate As a Precursor in Advanced Chemical Synthesis

Radiochemical Synthesis Applications

The unique structure of methyl 16-iodohexadecanoate makes it a valuable precursor in the field of radiochemistry. The presence of a terminal iodide allows for the efficient introduction of radioisotopes, leading to the development of important diagnostic imaging agents.

Precursor for [¹⁸F]Fluorinated Fatty Acid Analogs for Positron Emission Tomography (PET)

One of the most significant applications of this compound is as a precursor for the synthesis of [¹⁸F]fluorinated fatty acid analogs. These radiolabeled molecules are used as tracers in PET imaging to study myocardial fatty acid metabolism, which can be indicative of various cardiac diseases.

The synthesis of [¹⁸F]fluorinated fatty acids from this compound is primarily achieved through a nucleophilic substitution reaction. In this process, the radioactive fluoride (B91410) ion ([¹⁸F]F⁻) displaces the iodide ion at the terminal carbon of the hexadecanoate (B85987) chain. This fluoride-for-iodide exchange is a classic example of a Finkelstein reaction, which involves the exchange of one halogen for another. The reaction is driven by the principles of nucleophilic substitution, where the highly reactive [¹⁸F]fluoride anion attacks the electrophilic carbon atom bonded to the iodine. The success of this reaction is crucial for the efficient incorporation of the positron-emitting ¹⁸F isotope into the fatty acid backbone.

To enhance the efficiency and speed of the radiolabeling process, microwave-assisted synthesis has been successfully employed. Microwave heating has been shown to significantly accelerate the fluoride-for-iodide exchange reaction. Research has demonstrated that microwave irradiation can lead to higher radiochemical yields and shorter reaction times compared to conventional heating methods. For instance, studies have reported that microwave-assisted [¹⁸F]fluorination can achieve over 95% fluoride incorporation in as little as 2 minutes. This rapid synthesis is particularly advantageous when working with short-lived isotopes like ¹⁸F, which has a half-life of approximately 110 minutes. The focused heating provided by microwaves minimizes the formation of side products, leading to a cleaner reaction and higher purity of the final radiotracer.

While microwave-assisted techniques offer significant advantages, conventional heating methods remain a viable option for the synthesis of [¹⁸F]fluorinated fatty acid analogs from this compound. These methods typically involve heating the reaction mixture in a sealed vessel using a standard heating block. Although generally requiring longer reaction times and higher temperatures to achieve comparable yields to microwave synthesis, conventional heating is a well-established and accessible technique in many radiochemistry laboratories. For example, a conventional heating approach might require 15 minutes at 75°C to achieve high fluoride incorporation, whereas a microwave reactor could achieve similar results in a fraction of the time.

Comparative Data on [¹⁸F]Fluorination Methods

| Heating Method | Reaction Time | Temperature (°C) | [¹⁸F]Fluoride Incorporation |

|---|---|---|---|

| Microwave | 2 minutes | 65 | 85% |

| Conventional | 15 minutes | 65 | 42% |

| Microwave | 10 minutes | 75 | >95% |

| Conventional | 15 minutes | 75 | ~95% |

Precursor for Other Radioiodinated Probes (e.g., ¹²⁵I-Labeled Compounds)

While the primary focus has been on ¹⁸F-labeling, the terminal iodide of this compound also makes it a suitable precursor for the synthesis of radioiodinated probes. By utilizing isotopic exchange reactions, a radioactive isotope of iodine, such as ¹²⁵I, can be introduced. These ¹²⁵I-labeled fatty acids can be valuable tools in biomedical research, particularly for in vitro and preclinical studies. The synthesis would involve reacting this compound with a source of radioactive iodide, such as Na¹²⁵I, to produce the corresponding ¹²⁵I-labeled long-chain fatty acid ester. These probes can be used to investigate fatty acid uptake and metabolism in various cell and animal models.

Synthesis of Fluorinated Carbohydrate Derivatives

Beyond its role in radiochemistry, this compound serves as a key reagent in the synthesis of modified carbohydrates. Specifically, it has been utilized in the creation of fluorinated carbohydrate derivatives, which are of interest for their potential applications in glycobiology and medicinal chemistry.

In one notable application, this compound is used as a primary alkyl iodide electrophile in an anomeric alkylation strategy. This method is employed for the synthesis of 2,3,4-trifluorinated allosyl glycosides. The reaction involves the coupling of the iodo-ester with a reducing sugar precursor in the presence of a silver oxide promoter. This synthetic route allows for the attachment of a long alkyl chain to the anomeric position of the polyfluorinated sugar, resulting in novel glycolipid structures. The incorporation of both a fluorinated sugar moiety and a long fatty acid chain can impart unique physicochemical properties to these molecules, making them interesting candidates for further biological evaluation. However, the yield of this reaction has been noted to be lower compared to reactions with shorter alkyl iodides. nih.govacs.orgsoton.ac.uk

Derivatization to Bioorthogonal Chemical Probes

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions typically involve pairs of functional groups that are mutually and selectively reactive. A common bioorthogonal handle is the azide (B81097) group, which can be selectively ligated with phosphines (Staudinger ligation) or alkynes (azide-alkyne cycloadditions). nih.govsigmaaldrich.com

This compound can be readily converted into a precursor for a bioorthogonal chemical probe. The terminal iodide is an excellent leaving group that can be displaced by an azide nucleophile, such as sodium azide (NaN₃), in a straightforward SN2 reaction. ntu.edu.sg This conversion yields Methyl 16-azidohexadecanoate, a fatty acid analog bearing a terminal azide group. The reaction is typically performed in a polar aprotic solvent like DMF to enhance the nucleophilicity of the azide ion. ntu.edu.sg

Once synthesized, this azido-functionalized fatty acid can be used as a chemical reporter to study lipid metabolism and protein acylation. nih.gov It can be metabolically incorporated into cellular pathways, and the azide handle can then be selectively tagged with a probe containing a complementary functional group (e.g., a cyclooctyne (B158145) or a phosphine-ester) linked to a fluorophore or an affinity tag for visualization and isolation. nih.govnih.gov

Terminal alkenes are valuable functional groups in organic synthesis, serving as substrates for a wide range of transformations including olefin metathesis, polymerization, and hydroboration-oxidation. This compound can be used to synthesize its terminal alkene analog, Methyl hexadec-15-enoate.

This transformation is achieved through a dehydrohalogenation elimination reaction. gdckulgam.edu.in To selectively form the terminal (or "Hofmann") alkene from a primary alkyl halide, a strong, sterically hindered base is required. libretexts.org Bases such as potassium tert-butoxide (t-BuOK) are ideal for this purpose. gdckulgam.edu.in The bulky nature of the base favors the abstraction of a proton from the sterically most accessible β-hydrogen (at C-15), leading to the formation of the less substituted double bond at the terminus of the chain. This E2 (bimolecular elimination) mechanism effectively competes with the potential SN2 substitution reaction, which would otherwise lead to the formation of an ether. libretexts.orgucsb.edu

Table 2: Conditions for Selective Dehydrohalogenation

| Reagent | Role | Rationale for Use |

|---|---|---|

| This compound | Substrate | Contains a good leaving group (I⁻) at the primary position. |

| Potassium tert-butoxide (t-BuOK) | Strong, Sterically Hindered Base | Favors E2 elimination and selective formation of the terminal alkene (Hofmann product). libretexts.org |

| tert-Butanol or THF | Solvent | Aprotic or weakly protic solvent compatible with the strong base. |

Role in the Preparation of Very Long Chain Fatty Acid Methyl Esters

Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 20 carbons or more. They play crucial roles in various biological processes and are components of lipids such as ceramides (B1148491) and sphingolipids. nih.gov Synthetic access to VLCFAs is important for research and the development of therapeutic agents.

This compound serves as a key building block in the synthesis of VLCFA methyl esters. Its terminal iodide allows for carbon chain extension through coupling reactions. For example, it can be used to form organometallic reagents or to react with nucleophiles derived from other carbon fragments. A documented approach involves the treatment of ω-iodo esters like this compound with complexes formed from the reaction of alkylcopper(I) and Grignard reagents to produce longer-chain alkanoates and alkenoates.

This strategy allows for the precise extension of the fatty acid chain, enabling the synthesis of specific, well-defined VLCFA structures for further study or incorporation into more complex lipids. nsf.gov

Investigative Applications of Methyl 16 Iodohexadecanoate in Biological Research

Probing Protein Acylation Mechanisms

Protein acylation, the attachment of fatty acids to proteins, is a vital post-translational modification that governs protein localization, trafficking, and function. Methyl 16-iodohexadecanoate and similar probes are instrumental in dissecting the mechanisms of the enzymes responsible for these modifications, known as acyltransferases.

Analysis of Porcupine (Porcn)-Mediated Wnt Protein Palmitoylation

The secretion and activity of Wnt signaling proteins are critically dependent on their modification with a 16-carbon monounsaturated fatty acid, palmitoleate (B1233929). This reaction is catalyzed by the endoplasmic reticulum-resident enzyme Porcupine (Porcn), a member of the membrane-bound O-acyltransferase (MBOAT) family. nih.govnih.gov Chemical probes that mimic the natural fatty acid substrate are essential for studying the intricacies of this process.

In vitro reconstitution experiments have demonstrated that Porcn is highly selective for its fatty acyl-CoA substrate. nih.gov The enzyme shows a strong preference for fatty acids of a specific length and shape, particularly the 16-carbon monounsaturated palmitoleoyl-CoA. nih.govbiorxiv.org The cis-double bond in palmitoleate creates a distinct kink in the acyl chain, which is a key recognition feature for the Porcn active site. nih.govnih.gov This specificity ensures that Wnt proteins are correctly lipidated.

The use of fatty acid analogues, such as those with varying chain lengths or saturation, allows researchers to probe the structural constraints of the Porcn catalytic pocket. For instance, studies show a sharp decrease in catalytic activity with unsaturated fatty acyl-CoAs longer than 16 carbons. nih.gov Saturated fatty acids like palmitate are very poor substrates, highlighting the importance of the double bond for recognition and catalysis. nih.govnih.gov this compound, as a C16 analogue, can be used in competitive assays or as a scaffold for creating more complex probes to further map these specificity requirements.

Table 1: Relative Acyl-CoA Substrate Specificity of Human Porcupine (hPORCN) This table illustrates the selectivity of hPORCN based on described research findings. Actual values may vary based on experimental conditions.

| Fatty Acyl-CoA Substrate | Chain Length & Unsaturation | Relative Activity (%) | Key Structural Feature |

| Palmitoleoyl-CoA | C16:1 (cis-Δ9) | 100 | Optimal length and kink |

| Palmitoyl-CoA | C16:0 | < 10 | Lacks essential double bond |

| Stearoyl-CoA | C18:0 | < 5 | Incorrect length, no double bond |

| Oleoyl-CoA | C18:1 (cis-Δ9) | ~15 | Incorrect length despite double bond |

| Myristoleoyl-CoA | C14:1 (cis-Δ9) | ~50 | Suboptimal length |

The Porcn-mediated attachment of palmitoleate to a conserved serine residue is an indispensable first step for Wnt protein secretion. researchgate.net This lipid modification is required for the Wnt protein to be recognized by its cargo receptor, Wntless (Wls), which escorts it from the endoplasmic reticulum through the Golgi apparatus to the plasma membrane for release. royalsocietypublishing.org

Differentiation of Acyltransferase Substrate Specificities (e.g., HHAT versus Porcn)

This compound and related probes are also useful for distinguishing between the activities of different MBOAT family members, such as Porcn and Hedgehog acyltransferase (HHAT). While both enzymes catalyze the attachment of 16-carbon fatty acids to secreted signaling proteins, they exhibit strict and distinct substrate specificities. nih.govresearchgate.net

HHAT attaches the saturated fatty acid palmitate (C16:0) to the N-terminus of Hedgehog proteins, whereas Porcn attaches the monounsaturated fatty acid palmitoleate (C16:1) to an internal serine on Wnt proteins. nih.govnih.gov This difference in preference for saturated versus unsaturated acyl chains is a key distinguishing feature. nih.gov In vitro assays have shown that neither enzyme will accept the other's preferred fatty acyl-CoA or protein substrate. researchgate.net HHAT's active site accommodates a linear, extended saturated fatty acid, while Porcn's catalytic core is shaped to specifically fit the kinked conformation of palmitoleate. nih.govnih.gov Consequently, HHAT shows little to no selectivity regarding the position of a double bond in a fatty acid probe, in stark contrast to Porcn. nih.gov This allows fatty acid analogues with specific modifications, such as the iodine in this compound, to serve as selective tools to probe the activity of one enzyme without cross-reactivity from the other in complex biological systems.

Table 2: Comparison of Porcupine (Porcn) and Hedgehog Acyltransferase (HHAT) Substrate Specificity

| Feature | Porcupine (Porcn) | Hedgehog Acyltransferase (HHAT) |

| Protein Substrate | Wnt Proteins | Hedgehog Proteins |

| Acylation Site | Internal Serine | N-terminal Cysteine |

| Preferred Fatty Acyl-CoA | Palmitoleoyl-CoA (C16:1, cis-Δ9) | Palmitoyl-CoA (C16:0) |

| Selectivity Driver | High; requires kink of cis-double bond | Low; accepts linear saturated chains |

| Cross-reactivity | Does not acylate Hedgehog proteins | Does not acylate Wnt proteins |

Enzyme Activity Assay Development

Beyond probing enzyme mechanisms in a cellular context, functionalized fatty acids are fundamental to the creation of in vitro and cell-based assays for quantifying enzyme activity.

Utility in FRET-Based Assays for Ceramide Synthase Activity

This compound serves as a precursor in the synthesis of probes for developing novel enzyme assays, such as those for ceramide synthases (CerS). CerS are a family of enzymes that catalyze the N-acylation of a sphingoid base to produce ceramide, a central molecule in sphingolipid metabolism.

One advanced assay methodology utilizes Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules. In a proposed FRET-based assay for CerS activity, two specifically designed probes are used: a fluorescently labeled sphingosine (B13886) analogue and a fatty acid analogue, such as one derived from this compound. The terminal iodine atom on the fatty acid provides a "clickable" chemical handle. This allows for the subsequent attachment of a second, different fluorescent molecule via a bioorthogonal reaction after the enzymatic reaction has occurred.

The assay proceeds as follows: the cell or lysate is incubated with the fluorescent sphingosine probe and the clickable fatty acid probe. The CerS enzyme joins the two molecules together to form a ceramide analogue. Following this enzymatic step, a fluorescent dye that can react with the iodine handle is added. If the enzymatic reaction was successful, the newly formed ceramide will now bear two distinct fluorophores—one from the sphingosine backbone and one attached to the fatty acyl chain. When these two fluorophores are brought into close proximity by the enzyme, they can act as a FRET pair. Excitation of the donor fluorophore results in energy transfer to the acceptor fluorophore, leading to a detectable signal (e.g., emission at the acceptor's wavelength) that is proportional to the CerS enzyme activity. This method provides a sensitive and specific way to measure enzyme kinetics and screen for inhibitors.

Studies in Lipid Metabolism

The study of lipid metabolism, particularly the intricate processes of fatty acid uptake, transport, and utilization by various tissues, has historically relied on the use of tracer molecules that can be tracked in vivo. This compound and its related radioiodinated fatty acid analogs have played a significant role in advancing our understanding in this field. These compounds serve as valuable probes for non-invasively assessing regional fatty acid metabolism, with particular applications in cardiac research.

The principle behind their use lies in their structural similarity to naturally occurring fatty acids. This allows them to be recognized and processed by the same cellular machinery responsible for fatty acid transport and metabolism. By labeling these analogs with a radioactive isotope of iodine, such as Iodine-125 (¹²⁵I) or Iodine-123 (¹²³I), their distribution and metabolic fate within an organism can be monitored externally using imaging techniques like Single-Photon Emission Computed Tomography (SPECT).

Early research in this area focused on developing fatty acid analogs that could accurately trace myocardial metabolism. It was discovered that terminally iodinated long-chain fatty acids could serve this purpose. The introduction of a methyl group at certain positions in the fatty acid chain, as seen in analogs like 15-(p-iodophenyl)-3-methylpentadecanoic acid (BMIPP), was found to slow down the process of β-oxidation. This modification results in prolonged retention of the tracer within the myocardial tissue, thereby improving the quality of imaging and allowing for a more detailed assessment of metabolic processes.

Application in Fatty Acid and Glucose Metabolism Investigations (Historical Context with ¹²⁵I-Labeled Analogs)

A pivotal area of investigation has been the interplay between fatty acid and glucose metabolism, especially in the context of myocardial ischemia. tums.ac.ir Under normal physiological conditions, the heart primarily relies on the oxidation of fatty acids to meet its high energy demands. tums.ac.irnih.gov However, during ischemic events, where oxygen supply is limited, the myocardium shifts its metabolic preference towards glucose, which can be metabolized anaerobically to a certain extent. nih.govnih.gov This metabolic shift is a critical survival mechanism for the heart muscle.

To study this phenomenon, dual-tracer methodologies were developed in preclinical models, combining a ¹²⁵I-labeled fatty acid analog with a radiolabeled glucose analog, such as ¹⁴C-2-deoxy-D-glucose (¹⁴C-2DG) or ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG). researchgate.netnih.gov These dual-isotope studies allow for the simultaneous assessment of both fatty acid and glucose uptake in the same subject, providing a comprehensive picture of the metabolic state of the tissue.

The following table summarizes representative data from this preclinical dual-tracer study, illustrating the myocardial uptake of the fatty acid and glucose analogs.

| Group | Tracer | Myocardial Uptake (% Injected Dose/gram) |

|---|---|---|

| Control (Fed) | ¹²⁵I-BMIPP (Fatty Acid) | 2.5 ± 0.8 |

| Transgenic (Fed) | ¹²⁵I-BMIPP (Fatty Acid) | 2.3 ± 0.6 |

| Control (Fasted) | ¹⁸F-FDG (Glucose) | 30.6 ± 5.2 |

| Transgenic (Fasted) | ¹⁸F-FDG (Glucose) | 20.5 ± 7.1 |

Data adapted from a study on a transgenic mouse model of stunned myocardium, showing the mean ± standard deviation of tracer uptake. nih.gov

Another dual-radiopharmaceutical study in a rat model of heart failure utilized ¹³¹I-labeled 15-(p-iodophenyl)-9-methylpentadecanoic acid (9MPA) and ¹⁴C-2-deoxy-D-glucose (2DG) to assess the metabolic changes. researchgate.netkdu.ac.lk This research highlighted that in certain stages of heart failure, the metabolic functions of the heart, in terms of both fatty acid and glucose utilization, can be significantly altered over time. kdu.ac.lk Such historical studies using ¹²⁵I-labeled fatty acid analogs in conjunction with glucose tracers were instrumental in establishing the concept of "metabolic stunning" and demonstrating that metabolic abnormalities can persist even after blood flow is restored, a phenomenon now referred to as "ischemic memory". tums.ac.irnih.gov These foundational investigations paved the way for the clinical use of similar radiotracers in nuclear cardiology to diagnose ischemic heart disease and assess myocardial viability.

Analytical Methodologies and Spectroscopic Characterization

Chromatographic Separation Techniques

Chromatographic methods are pivotal for separating Methyl 16-iodohexadecanoate from reaction mixtures and confirming its purity. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a definitive analytical tool for assessing the purity and confirming the identity of this compound. In this technique, the volatile methyl ester is separated by gas chromatography and subsequently analyzed by mass spectrometry. nih.govntnu.no The gas chromatogram provides a retention time characteristic of the compound, which is indicative of its volatility and interaction with the GC column's stationary phase. For long-chain fatty acid methyl esters (FAMEs), non-polar or medium-polarity columns (e.g., DB-5, DB-225) are commonly employed. uib.no

The mass spectrometer fragments the eluted compound, yielding a unique mass spectrum that acts as a molecular fingerprint. This allows for unambiguous identity confirmation. nih.gov The purity is determined by the relative area of the peak corresponding to this compound in the chromatogram.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the analysis and purification of this compound, particularly when dealing with less volatile mixtures or when non-destructive recovery of the sample is required.

Reversed-phase HPLC is the most common mode for separating FAMEs. nih.govtandfonline.com In this setup, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase. researchgate.netscielo.br A typical mobile phase for the isocratic elution of such compounds would be a mixture of acetonitrile (B52724) and water, or methanol (B129727). tandfonline.comscielo.br Due to the lack of a strong chromophore in this compound, detection is often achieved using a UV detector at low wavelengths (around 205 nm) or a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). tandfonline.comscielo.br UPLC, with its smaller particle size columns, offers faster analysis times and improved resolution.

Table 1: Representative HPLC Conditions for FAME Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Acetonitrile/Acetone (B3395972)/Water mixtures |

| Flow Rate | 1.0 - 2.2 mL/min |

| Temperature | 40 - 45 °C |

| Detection | UV at 205 nm or Refractive Index (RI) |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and straightforward method used to monitor the progress of chemical reactions, such as the synthesis of this compound. sigmaaldrich.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel), it is possible to qualitatively track the consumption of starting materials and the formation of the product. studylib.net

The ester product, being less polar than a carboxylic acid precursor, will travel further up the plate in a non-polar mobile phase. A common mobile phase system for separating fatty acids from their esters is a mixture of hexanes and ethyl acetate. researchgate.net Visualization of the spots can be achieved under UV light if the precursors are UV-active, or by staining with a universal developing agent such as potassium permanganate (B83412) or iodine vapor. researchgate.net The relative positions of the spots (Rf values) provide clear evidence of the reaction's progression towards completion. studylib.net

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. Both ¹H and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals. The methyl ester protons (-OCH₃) would appear as a singlet at approximately 3.6 ppm. The triplet corresponding to the methylene (B1212753) group attached to the iodine atom (-CH₂-I) would be found significantly downfield, around 3.1-3.3 ppm, due to the deshielding effect of the iodine. pdx.edudocbrown.info The methylene group adjacent to the carbonyl group (-CH₂-C=O) would appear as a triplet around 2.3 ppm. The bulk of the methylene protons in the long aliphatic chain would form a complex multiplet between 1.2 and 1.6 ppm. libretexts.orgcompoundchem.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group would resonate at a characteristic downfield shift of about 174 ppm. compoundchem.com The carbon of the methyl ester group (-OCH₃) would be observed around 51 ppm. The carbon atom bonded to the iodine (C-16) would be shifted significantly upfield to approximately 7-10 ppm. docbrown.infobhu.ac.in Other methylene carbons would appear in the 25-35 ppm range. compoundchem.com

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -COOCH₃ | ~3.6 (s) | ~51 |

| -C(O)- | - | ~174 |

| -CH₂-COO- (C2) | ~2.3 (t) | ~34 |

| -CH₂-(CH₂)₁₂-CH₂- (C4-C14) | ~1.2-1.4 (m) | ~25-30 |

| -CH₂-CH₂I (C15) | ~1.8 (quintet) | ~33 |

| -CH₂I (C16) | ~3.2 (t) | ~7 |

s = singlet, t = triplet, m = multiplet. Values are estimates based on typical chemical shifts for similar functional groups.

Mass Spectrometry (MS, EIMS) for Molecular Weight and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EIMS) provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) confirms the molecular weight of the compound (396.15 g/mol ).

The fragmentation pattern is highly informative for structural confirmation. A key fragmentation pathway for iodoalkanes is the facile cleavage of the weak carbon-iodine bond, leading to the loss of an iodine radical (•I, 127 Da). jove.comjove.com This would result in a prominent peak at m/z 269, corresponding to the [M-I]⁺ fragment. docbrown.info

Another characteristic fragmentation for methyl esters is the McLafferty rearrangement, which typically produces a base peak at m/z 74 for straight-chain methyl esters. whitman.eduresearchgate.net This ion corresponds to the [CH₃OC(OH)=CH₂]⁺ fragment. Alpha-cleavage next to the carbonyl group can result in the loss of the methoxy (B1213986) group (-OCH₃), leading to a peak at m/z 365 ([M-31]⁺), or the loss of the entire methoxycarbonyl group. youtube.com The spectrum will also show a series of peaks separated by 14 Da, corresponding to the sequential loss of methylene (-CH₂-) units from the alkyl chain. libretexts.orgwhitman.edu

Table 3: Predicted Key Fragments in the EIMS of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 396 | [C₁₇H₃₃IO₂]⁺ | Molecular Ion (M⁺) |

| 365 | [M - OCH₃]⁺ | α-cleavage |

| 269 | [M - I]⁺ | C-I bond cleavage |

| 127 | [I]⁺ | Iodine cation |

| 74 | [C₃H₆O₂]⁺ | McLafferty Rearrangement |

Quantitative Analysis and Radiochemical Purity Assessment

The quantitative analysis of this compound is essential for various applications, particularly when it is used as a tracer or in metabolic studies. Furthermore, when this compound is radiolabeled, typically with isotopes of iodine such as ¹²³I, ¹²⁵I, or ¹³¹I, the assessment of its radiochemical purity is of paramount importance to ensure that the radioactivity is associated with the desired chemical form. ymaws.com

Quantitative analysis of fatty acid methyl esters (FAMEs) is commonly performed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). shimadzu.comnih.govhplc.euuib.nocerealsgrains.org For GC analysis, the compound is typically vaporized and separated on a column, with detection often achieved using a flame ionization detector (FID) or a mass spectrometer (MS). nih.govnrel.gov HPLC methods, particularly reverse-phase HPLC, are also widely used for the analysis of FAMEs and offer the advantage of operating at ambient temperatures, which is beneficial for potentially sensitive molecules. hplc.euaocs.orggerli.com

The assessment of radiochemical purity is a critical quality control step for radiopharmaceuticals. ymaws.com The primary goal is to separate the intact radiolabeled this compound from potential radiochemical impurities, the most common of which is free radioiodide (e.g., ¹²⁵I⁻). nih.goviaea.org Thin-Layer Chromatography (TLC) is a widely used, rapid, and simple method for this purpose. nih.govmdpi.comescholarship.org

In a typical radio-TLC procedure, a small spot of the radiolabeled compound is applied to a TLC plate, which is then developed in a suitable solvent system. The different components of the sample migrate up the plate at different rates depending on their affinity for the stationary phase and the mobile phase. For instance, in a suitable solvent system, the less polar Methyl 16-[¹²⁵I]iodohexadecanoate will move further up the plate (higher Retention factor, Rf value), while the more polar free [¹²⁵I]iodide will remain closer to the origin (lower Rf value).

After development, the distribution of radioactivity on the TLC plate is determined using a radio-TLC scanner or by cutting the plate into segments and counting each segment in a gamma counter. nih.gov The radiochemical purity is then calculated as the percentage of the total radioactivity that corresponds to the spot of the desired radiolabeled compound.

Table 2: Representative Radio-TLC Data for Radiochemical Purity Assessment of Methyl 16-[¹²⁵I]iodohexadecanoate

| TLC Plate Segment | Radioactivity (Counts per Minute) | Percentage of Total Radioactivity (%) | Identification |

| Origin (Rf 0.0-0.1) | 1,500 | 3.0 | Free [¹²⁵I]Iodide |

| Middle (Rf 0.1-0.6) | 1,000 | 2.0 | Other Impurities |

| Solvent Front (Rf 0.7-0.9) | 47,500 | 95.0 | Methyl 16-[¹²⁵I]iodohexadecanoate |

| Total | 50,000 | 100.0 |

Based on the data in Table 2, the radiochemical purity of this particular batch of Methyl 16-[¹²⁵I]iodohexadecanoate would be reported as 95.0%. For clinical applications, the radiochemical purity of a radiopharmaceutical must typically exceed 95%.

Future Directions and Emerging Research Avenues

Development of Novel Radiolabeled Imaging Agents and Tracers

The terminal iodine atom of Methyl 16-iodohexadecanoate makes it an ideal precursor for the development of novel radiolabeled imaging agents for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The carbon-iodine bond can be readily targeted for isotopic exchange reactions to incorporate radioisotopes of iodine, such as Iodine-123, Iodine-124, or Iodine-131.

Terminally radioiodinated long-chain fatty acids have long been investigated as agents for myocardial imaging, as the heart utilizes fatty acids for energy metabolism. Research has shown that the chain length of these fatty acid analogs significantly influences their myocardial extraction and metabolic fate. For instance, studies on a series of ω-iodo fatty acids revealed that myocardial uptake is highest for chain lengths of 18 and 21 carbons. While this compound has a C16 chain, its potential as a myocardial imaging agent warrants further investigation, particularly in the context of specific cardiac pathologies where the metabolism of slightly shorter fatty acids may be altered.

A significant future direction lies in the development of PET tracers. While radioiodination is well-established for SPECT, PET offers higher sensitivity and spatial resolution. The iodine isotope ¹²⁴I is a positron emitter and could be incorporated into the this compound structure. However, the future of fatty acid PET imaging is increasingly focused on fluorine-18 (B77423) (¹⁸F) due to its favorable decay characteristics and half-life. A promising research avenue would be the development of synthetic methods to replace the terminal iodide of this compound with ¹⁸F, creating an ¹⁸F-labeled C16 fatty acid analog. Such a tracer could provide valuable insights into fatty acid oxidation in various organs, including the heart and tumors.

Table 1: Potential Radiolabeled Derivatives of this compound and Their Imaging Applications

| Radioisotope | Derivative Name (Proposed) | Imaging Modality | Potential Application |

| ¹²³I | Methyl 16-[¹²³I]iodohexadecanoate | SPECT | Myocardial metabolism and perfusion imaging |

| ¹²⁴I | Methyl 16-[¹²⁴I]iodohexadecanoate | PET | Myocardial metabolism, tumor imaging |

| ¹⁸F | Methyl 16-[¹⁸F]fluorohexadecanoate | PET | High-resolution imaging of fatty acid oxidation |

Expanded Applications in Bioorthogonal Chemistry and Chemical Biology

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The terminal iodide of this compound offers a gateway to expanded applications in this field.

One emerging area is the development of novel protein labeling technologies. The "HaloTag" system, for example, utilizes a modified haloalkane dehalogenase that forms a covalent bond with a chloroalkane-functionalized ligand. This allows for specific and irreversible labeling of proteins fused to the HaloTag. While this system is designed for chloroalkanes, a future research direction could involve engineering a dehalogenase that specifically recognizes and binds to long-chain iodoalkanes like this compound. This would create a new bioorthogonal tool for labeling and tracking proteins involved in lipid metabolism or transport.

Furthermore, the terminal iodide can serve as a synthetic handle to introduce other bioorthogonal functionalities. For instance, iodoalkanes can be converted to terminal alkynes. A Methyl 16-alkynylhexadecanoate derivative could then be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This would enable the attachment of fluorescent probes, affinity tags, or drug molecules to fatty acids within a biological system, facilitating the study of lipid trafficking, metabolism, and interactions.

Deeper Insights into Enzyme-Substrate Interactions and Specificity

Modified fatty acids are invaluable tools for probing the intricacies of enzyme-substrate interactions. The presence of a bulky iodine atom at the terminus of this compound can provide deeper insights into the active sites of enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, desaturases, and elongases.

By comparing the binding and turnover rates of this compound with its non-iodinated counterpart, researchers can infer the spatial constraints and electronic environment of the enzyme's active site. For example, studies using iodinated fatty acid analogs have been instrumental in understanding the substrate specificity of myristoyl-CoA:protein N-myristoyltransferase, an enzyme crucial for protein localization and function.

Another powerful technique is photoaffinity labeling. The terminal iodide of this compound could be further derivatized to include a photoreactive group, such as a diazirine or an aryl azide (B81097). Upon photoactivation, this modified fatty acid would form a covalent bond with nearby amino acid residues in the enzyme's active site. Subsequent proteomic analysis can then identify the precise location of substrate binding, providing a detailed map of the enzyme-substrate interface. Halogen atoms, like bromine, have also been used in fluorescence quenching studies to determine the proximity of tryptophan residues in proteins to the lipid bilayer, a technique that could be adapted using iodinated fatty acids to study lipid-protein interactions.

Table 2: Potential Applications of this compound in Studying Enzyme-Substrate Interactions

| Technique | Proposed Application | Information Gained |

| Competitive Binding Assays | Use as a competitive inhibitor for fatty acid metabolizing enzymes. | Elucidation of active site topology and substrate specificity. |

| Photoaffinity Labeling | Derivatization with a photoreactive group to covalently label enzymes. | Identification of amino acid residues in the substrate-binding pocket. |

| Fluorescence Quenching | Incorporation into lipid bilayers to study interactions with membrane proteins. | Probing the proximity of specific protein domains to the lipid environment. |

Exploration of Green Chemistry Approaches for Synthesis

Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound. Traditional organic synthesis often relies on harsh reagents and generates significant chemical waste. Green chemistry offers alternative approaches that are more efficient and ecologically benign.

One of the most promising avenues is the use of enzymatic catalysis. Lipases are enzymes that can catalyze the esterification of fatty acids with high specificity and under mild reaction conditions. A potential green synthesis route could involve the lipase-catalyzed esterification of 16-iodohexadecanoic acid with methanol (B129727). This would avoid the use of strong acids or bases and could be performed in solvent-free systems or in green solvents like ionic liquids or supercritical fluids.

Furthermore, the development of biocatalytic methods for the halogenation of fatty acids is an emerging field. While the direct enzymatic iodination of the terminal methyl group of hexadecanoic acid is challenging, future research may focus on identifying or engineering halogenase enzymes that can perform this transformation. Such an approach would represent a significant step towards a fully biocatalytic and sustainable synthesis of this compound and other functionalized fatty acids. The use of solid, reusable catalysts for the synthesis of fatty acid methyl esters is another area of active research that could be applied to produce the parent ester in a more environmentally friendly manner before the iodination step.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 16-iodohexadecanoate, and how can side reactions (e.g., dehalogenation) be minimized?

- Methodological Answer : Begin with esterification of 16-iodohexadecanoic acid using methanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC or GC-MS to identify intermediates. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). To minimize iodine loss, use inert atmospheres (N₂/Ar) and avoid high temperatures (>80°C) . Characterize purity via ¹H/¹³C NMR, ensuring iodine integration aligns with theoretical values. Compare melting points with literature analogs (e.g., methyl tetradecanoate ).

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Use DEPT-135 to confirm ester carbonyl (δ ~170 ppm) and iodine’s inductive effect on neighboring carbons.

- FT-IR : Validate ester C=O stretch (~1740 cm⁻¹) and absence of carboxylic acid O-H (~2500-3300 cm⁻¹).

- HPLC-MS : Confirm molecular ion ([M+H]⁺) and isotopic pattern from iodine (m/z 397.3 for C₁₇H₃³IO₂⁺).

- Elemental Analysis : Verify iodine content (theoretical: ~32%) .

Q. How should this compound be stored to prevent degradation, and what stability tests are essential?

- Methodological Answer : Store in amber vials under inert gas at –20°C to limit photolytic/thermal decomposition. Conduct accelerated stability studies:

- Thermal Stress : Heat samples to 40°C for 1–4 weeks; monitor via HPLC for iodide byproducts.

- Light Exposure : Use a UV chamber (254 nm) to simulate degradation; track iodine loss via ICP-MS.

- Humidity Tests : Assess hydrolysis by measuring free fatty acid content via titration .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Modeling : Use Gaussian or ORCA to calculate transition states for SN2 reactions (e.g., with NaCN). Optimize geometry at B3LYP/6-31G(d) level for C/H/O and LANL2DZ for iodine.

- Validation : Compare computed activation energies with experimental kinetics (Arrhenius plots).

- Pitfalls : Address basis set limitations for iodine; validate with benchmark data (e.g., NIST ). Publish raw computational data in appendices .

Q. What experimental designs resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer :

- Systematic Screening : Test solubility in 10+ solvents (polar/aprotic to nonpolar) using gravimetric analysis.

- Control Variables : Standardize temperature (25°C ± 0.1), stirring time (24 hrs), and solvent purity (HPLC-grade).

- Statistical Analysis : Apply ANOVA to compare literature vs. new data; report confidence intervals (p < 0.05). Discuss outliers in context of solvent polarity indexes .

Q. How can isotopic labeling (e.g., ¹²⁵I) trace this compound’s metabolic pathways in biological systems?

- Methodological Answer :

- Synthesis : Replace natural iodine with ¹²⁵I via radioiodination (e.g., chloramine-T method). Validate radiochemical purity via radio-TLC.

- In Vivo Studies : Administer tracer doses to model organisms; quantify biodistribution via gamma counting.

- Ethics : Justify animal use with FINER criteria (Feasible, Novel, Ethical ). Submit detailed protocols to institutional review boards .

Q. What strategies improve reproducibility in multi-step syntheses involving this compound?

- Methodological Answer :

- Protocol Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, catalyst loading).

- Interlab Validation : Share samples with 2–3 independent labs; compare yields/purity via blinded analysis.

- Documentation : Publish step-by-step videos or supplementary "lab manual" sections .

Data Presentation and Analysis

Q. How should large datasets (e.g., kinetic studies) be structured in publications to ensure clarity?

- Methodological Answer :

- Raw Data : Deposit in appendices or repositories (e.g., Zenodo).

- Processed Data : Use heatmaps for rate constants vs. temperature; highlight outliers with Grubbs’ test.

- Visualization : Avoid overcrowded figures; split into subplots (e.g., Arrhenius plot, solvent effects) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.